Dabigatran Impurity 23

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

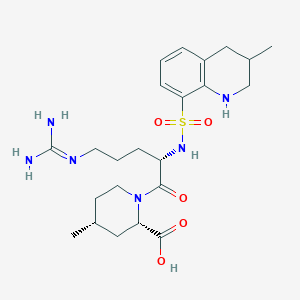

Dabigatran Impurity 23 is a byproduct formed during the synthesis of Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant. Dabigatran etexilate is prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism . Impurities such as this compound are critical to identify and control to ensure the safety and efficacy of the pharmaceutical product.

Méthodes De Préparation

The synthesis of Dabigatran Impurity 23 typically occurs as a side reaction during the production of Dabigatran etexilate. The primary synthetic route for Dabigatran etexilate involves the N-acylation of pyridine amino propanoate with 4-methylamino-3-nitro benzoyl chloride, followed by reduction to amino amide and subsequent steps . During these steps, impurities like this compound can form due to incomplete reactions or side reactions.

Industrial production methods focus on optimizing reaction conditions to minimize the formation of impurities. This includes controlling temperature, pH, and the concentration of reactants. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to separate and quantify impurities .

Analyse Des Réactions Chimiques

Dabigatran Impurity 23 can undergo various chemical reactions, including:

Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized derivatives.

Reduction: Reducing agents can convert this compound to its reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the impurity structure.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Dabigatran Impurity 23 is primarily studied in the context of pharmaceutical quality control. Its identification and quantification are essential for ensuring the purity and safety of Dabigatran etexilate. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are employed to detect and measure the levels of this compound in drug formulations .

In addition to quality control, research on this compound can provide insights into the stability and degradation pathways of Dabigatran etexilate. Understanding these pathways helps in developing more stable and effective pharmaceutical formulations .

Mécanisme D'action

As an impurity, Dabigatran Impurity 23 does not have a direct therapeutic effect. its presence can affect the overall efficacy and safety of Dabigatran etexilate. The impurity may interact with the active pharmaceutical ingredient or other excipients in the formulation, potentially leading to reduced potency or increased side effects .

Comparaison Avec Des Composés Similaires

Dabigatran Impurity 23 is one of several impurities that can form during the synthesis of Dabigatran etexilate. Other similar impurities include Dabigatran Impurity A, B, and C. Each impurity has a unique structure and formation pathway, but they all share the common characteristic of being byproducts of the Dabigatran etexilate synthesis process .

Compared to other impurities, this compound may have different chemical reactivity and stability, which can influence its impact on the final pharmaceutical product. The identification and control of each impurity are crucial for ensuring the overall quality of the drug .

Propriétés

Numéro CAS |

1637238-96-0 |

|---|---|

Formule moléculaire |

C37H41N9O4 |

Poids moléculaire |

675.8 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

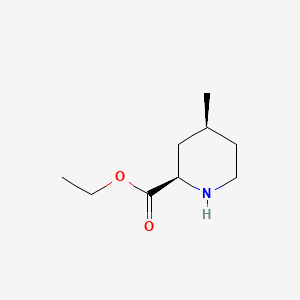

![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B601573.png)

![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)

![8-(2,3-dichlorophenyl)-8-aza-5-azoniaspiro[4.5]decane Bromide](/img/structure/B601587.png)